Welcome to the BenchChem Online Store!
molecular formula C10H7BrS B8698839 2-(3-Bromophenyl)thiophene

2-(3-Bromophenyl)thiophene

Cat. No. B8698839
M. Wt: 239.13 g/mol
InChI Key: FLQUZYDPRFWCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05143914

Procedure details

To stirred solution of m-bromoaniline (34.4 g; 0.2M) in thiophene (200 mL) was added isoamylnitrite (46.86 g; 0.4M) dropwise over a period of 30 mins. at 0° C. The resulting mixture was cautiously warmed to R.T. and heated to reflux for 16 hours. The reaction mixture was cooled, diluted with 400 mL of ether, washed with 3×100 mL of satd. sodium chloride solution, and dried over anhydrous magnesium sulfate. Solvent and excess thiophene were removed. A solution of the residue in 200 mL of ether was filtered through 50 G silica gel bed. Solvent was removed, and the residue was distilled to give 34% of 2-(3'-bromophenyl)thiophene as a yellow liquid boiling at 130°-2°/~0.2 mm. This liquid solidified on standing in the refrigerator.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
46.86 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)N.C(ON=O)CC(C)C.[S:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1>CCOCC>[Br:1][C:2]1[CH:3]=[C:4]([C:18]2[S:17][CH:21]=[CH:20][CH:19]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
34.4 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
200 mL
Type
reactant
Smiles
S1C=CC=C1
Step Two
Name
Quantity
46.86 g
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with 3×100 mL of satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodium chloride solution, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent and excess thiophene were removed
FILTRATION
Type
FILTRATION
Details
A solution of the residue in 200 mL of ether was filtered through 50 G silica gel bed
CUSTOM
Type
CUSTOM
Details
Solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.